molecular formula C13H15BrN2O3 B6180856 tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate CAS No. 1643915-91-6

tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate

Cat. No.: B6180856
CAS No.: 1643915-91-6
M. Wt: 327.2
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Description

tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate: is a chemical compound with the molecular formula C13H15BrN2O3 and a molar mass of 327.17 g/mol. This compound is notable for its unique structure, which includes a brominated furo[2,3-b]pyridine moiety linked to a carbamate group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate typically involves several key steps:

    Bromination of Furo[2,3-b]pyridine: The starting material, furo[2,3-b]pyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Carbamate Group: The brominated intermediate is then reacted with tert-butyl isocyanate under suitable conditions to form the carbamate group, resulting in the final product.

Chemical Reactions Analysis

tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furo[2,3-b]pyridine moiety can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Researchers study its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The brominated furo[2,3-b]pyridine moiety can bind to enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate can be compared with similar compounds such as:

    tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: This compound has a similar structure but includes a hydroxyl group instead of the furo moiety.

    tert-butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate: This compound has a different substitution pattern on the furo[2,3-b]pyridine ring.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.

Properties

CAS No.

1643915-91-6

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.2

Purity

95

Origin of Product

United States

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